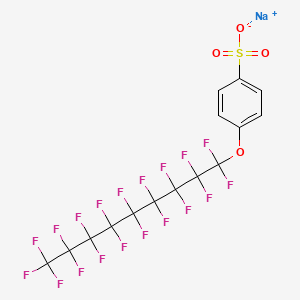![molecular formula C15H14N2O B1624276 (NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine CAS No. 4590-70-9](/img/new.no-structure.jpg)
(NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine is an organic compound characterized by the presence of an aminophenyl group and a phenylprop-2-enylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine typically involves the reaction of 2-aminophenyl ketones with hydroxylamine under specific conditions. One common method involves the use of a ruthenium catalyst to facilitate the dehydrogenative coupling reaction . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as atom-efficient reactions and the minimization of hazardous by-products, is often emphasized in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
(NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can participate in substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Ruthenium, nickel, and manganese complexes are often used to facilitate these reactions
Major Products
The major products formed from these reactions include quinazoline derivatives, amines, and substituted phenylprop-2-enylidene compounds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine is used as a precursor for the synthesis of various heterocyclic compounds, including quinazolines and quinazolinones . These compounds have significant applications in organic synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development .
Medicine
In medicine, the compound and its derivatives are explored for their potential therapeutic effects. They are investigated for their anti-inflammatory, antimicrobial, and anticancer properties .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in the synthesis of complex molecules .
Mecanismo De Acción
The mechanism of action of (NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as those involved in oxidative stress and inflammation . The molecular pathways affected by this compound include the modulation of reactive oxygen species (ROS) and the inhibition of pro-inflammatory cytokines .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine include:
Quinazoline derivatives: These compounds share a similar core structure and exhibit comparable chemical reactivity.
Aminophenyl ketones: These compounds are precursors in the synthesis of this compound and have similar functional groups.
Uniqueness
Its structure allows for the formation of diverse derivatives with significant biological and industrial relevance .
Propiedades
Número CAS |
4590-70-9 |
|---|---|
Fórmula molecular |
C15H14N2O |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
(NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine |
InChI |
InChI=1S/C15H14N2O/c16-14-9-5-4-8-13(14)15(17-18)11-10-12-6-2-1-3-7-12/h1-11,18H,16H2/b11-10+,17-15+ |
Clave InChI |
NWMXLIYSCIGBRU-FQBHYKLYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=NO)C2=CC=CC=C2N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=N\O)/C2=CC=CC=C2N |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=NO)C2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3R,4S,5S,6R)-2-acetyloxy-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] octadecanoate](/img/structure/B1624194.png)
![10-(4'-Fluorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one hydrochloride](/img/structure/B1624195.png)










![2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B1624213.png)

